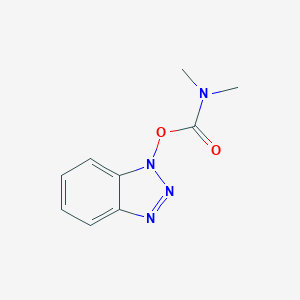

benzotriazol-1-yl N,N-dimethylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzotriazol-1-yl N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2/c1-12(2)9(14)15-13-8-6-4-3-5-7(8)10-11-13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGQHOOMVABRSSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)ON1C2=CC=CC=C2N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39968-13-3 | |

| Record name | 1H-1,2,3-benzotriazol-1-yl N,N-dimethylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"benzotriazol-1-yl N,N-dimethylcarbamate" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of benzotriazol-1-yl N,N-dimethylcarbamate. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's structural characteristics, known and predicted properties, synthesis, and reactivity. As a stable, yet reactive carbamoylating agent, understanding its profile is crucial for its application in synthetic chemistry, particularly in the context of peptide synthesis and as a potential impurity or degradation product of common reagents. This guide aims to be a valuable resource by consolidating available data, providing theoretical insights, and outlining practical experimental protocols.

Introduction

Benzotriazole and its derivatives are a cornerstone of modern organic synthesis, renowned for their versatility as leaving groups and activating agents. Among this important class of compounds is this compound, a molecule that, while not as extensively studied as common peptide coupling reagents, holds significant relevance. Its structure suggests its utility as a carbamoylating agent, capable of introducing a dimethylcarbamoyl moiety onto various nucleophiles.

Furthermore, its emergence as a degradation product of the widely used peptide coupling reagent HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of dimethylformamide (DMF) highlights the importance of its characterization for process chemists and quality control specialists in pharmaceutical development. A thorough understanding of its properties is therefore essential for both its potential application and its detection and mitigation as an impurity.

Molecular Structure and Identification

The foundational step in understanding the behavior of a chemical entity is the precise characterization of its structure.

Molecular Structure:

Caption: 2D structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 39968-13-3[1] |

| Molecular Formula | C₉H₁₀N₄O₂[1] |

| Molecular Weight | 206.20 g/mol [1] |

| SMILES | CN(C)C(=O)ON1C2=CC=CC=C2N=N1[1] |

| InChI | InChI=1S/C9H10N4O2/c1-12(2)9(14)15-13-8-6-4-3-5-7(8)10-11-13/h3-6H,1-2H3[1] |

Physical and Chemical Properties

A combination of predicted and available data provides a profile of the physical and chemical properties of this compound.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not experimentally determined | - |

| Boiling Point | 314.7 ± 25.0 °C (Predicted)[2] | ChemicalBook[2] |

| Density | 1.34 ± 0.1 g/cm³ (Predicted)[2] | ChemicalBook[2] |

| Solubility | Expected to be soluble in polar organic solvents like DMF, DMSO, and acetonitrile. | - |

| Stability | Stable under standard conditions. Can degrade under harsh acidic or basic conditions. | - |

Synthesis and Characterization

While a specific, high-yielding synthesis for this compound is not extensively documented in peer-reviewed literature, a logical and established synthetic pathway can be proposed based on the chemistry of benzotriazole and carbamoyl chlorides.

Proposed Synthesis

The most direct route to this compound is the reaction of 1-hydroxybenzotriazole (HOBt) with dimethylcarbamoyl chloride. This reaction is an example of an O-acylation.

Reaction Scheme:

Sources

An In-Depth Technical Guide to Benzotriazol-1-yl N,N-dimethylcarbamate: A Versatile Reagent in Synthetic and Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzotriazol-1-yl N,N-dimethylcarbamate is a valuable reagent in organic synthesis, primarily recognized for its role as an efficient carbamoylating agent. Its unique structure, incorporating the stable benzotriazole leaving group, facilitates the transfer of the dimethylcarbamoyl moiety to a variety of nucleophiles. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and key applications, with a particular focus on its utility in the synthesis of amides and its relevance within the broader context of drug discovery and development.

Chemical Identity and Properties

CAS Number: 39968-13-3[1]

IUPAC Name: this compound[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₄O₂ | [1] |

| Molecular Weight | 206.20 g/mol | [1] |

| Appearance | Flammable solid | [1] |

| XLogP3 | 1.3 | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 1-hydroxybenzotriazole (HOBt) with dimethylcarbamoyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of HOBt attacks the carbonyl carbon of dimethylcarbamoyl chloride, leading to the displacement of the chloride leaving group.

Proposed Synthetic Protocol

Materials:

-

1-Hydroxybenzotriazole (HOBt)

-

Dimethylcarbamoyl chloride

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-hydroxybenzotriazole in the chosen anhydrous aprotic solvent.

-

Add an equimolar amount of the tertiary amine base to the solution and stir for 10-15 minutes at room temperature. The base acts as a scavenger for the hydrochloric acid byproduct.

-

Slowly add an equimolar amount of dimethylcarbamoyl chloride to the reaction mixture.

-

Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be worked up by washing with a mild aqueous acid (e.g., 1M HCl) to remove the excess base and its salt, followed by a wash with a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic impurities.

-

The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Caption: Synthesis of this compound.

Applications in Organic Synthesis: A Potent Carbamoylating Agent

A significant application of this compound and its analogs lies in their ability to act as effective carbamoylating agents. The benzotriazole moiety serves as an excellent leaving group, facilitating the transfer of the N,N-disubstituted carbamoyl group to various nucleophiles.

Carbamoylation of Organometallic Reagents

Research has demonstrated that N,N-disubstituted-1,2,3-benzotriazole-1-carboxamides can be utilized for the direct carbamoylation of organometallic reagents, such as Grignard reagents and organolithium compounds, to synthesize tertiary amides. This method provides a valuable alternative to traditional methods that often employ more hazardous reagents like carbamoyl chlorides.

Mechanism of Carbamoylation:

The reaction proceeds through the nucleophilic attack of the carbanion from the organometallic reagent on the electrophilic carbonyl carbon of the benzotriazole-1-carboxamide. This is followed by the departure of the stable benzotriazolide anion, resulting in the formation of the corresponding amide.

Caption: Mechanism of carbamoylation using this compound.

Experimental Protocol: Synthesis of a Tertiary Amide

Materials:

-

This compound

-

Organometallic reagent (e.g., Phenylmagnesium bromide in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the organometallic reagent (e.g., a solution of Phenylmagnesium bromide in THF) to the stirred solution via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, monitoring the reaction by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired tertiary amide.

Relevance in Drug Discovery and Development

The benzotriazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities.[2][3] These activities include anticancer, antifungal, antiviral, anti-inflammatory, and antiparasitic properties.[2][3] The incorporation of the benzotriazole moiety into drug candidates can enhance their biological activity, improve their pharmacokinetic profile, and provide opportunities for intellectual property protection.

While specific therapeutic applications of this compound itself are not extensively documented, its utility as a synthetic intermediate is of significant value to drug discovery programs. The ability to efficiently introduce a dimethylcarbamoyl group is crucial in the synthesis of many biologically active molecules, as this functional group can influence a compound's solubility, metabolic stability, and target-binding affinity.

Safety and Handling

This compound is a flammable solid and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[1] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a versatile and efficient reagent for the introduction of the dimethylcarbamoyl group in organic synthesis. Its straightforward preparation and its utility in the carbamoylation of organometallic reagents make it a valuable tool for synthetic chemists. Furthermore, as a derivative of the medicinally important benzotriazole scaffold, it holds potential as a building block in the design and synthesis of novel therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in both academic and industrial research settings.

References

-

PubChem. (n.d.). 1H-1,2,3-benzotriazol-1-yl N,N-dimethylcarbamate. National Center for Biotechnology Information. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2024). Benzotriazole Derivatives: Design, In Silico Studies, And Biological Evaluation As Antiarthritic Agents. Retrieved from [Link]

-

Di Santo, R., Costi, R., Artico, M., Miele, G., & La Colla, P. (2012). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 57, 1-23. Retrieved from [Link]

- Katritzky, A. R., et al. (1999). The Direct Carbamoylation of Organometallic Reagents with 1,2,3-Benzotriazole-1-carboxamides. Journal of Chemical Research, Synopses, (4), 230-231.

-

GSC Online Press. (2020). Review on synthetic study of benzotriazole. Retrieved from [Link]

-

CUTM Courseware. (n.d.). To prepare benzotriazole from o-phenylenediamine. Retrieved from [Link]

-

PubChem. (n.d.). 1H-1,2,3-benzotriazol-1-yl N,N-dimethylcarbamate. National Center for Biotechnology Information. Retrieved from [Link]

-

Di Santo, R., Costi, R., Artico, M., Miele, G., & La Colla, P. (2012). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 57, 1-23. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Solubility and Stability of Benzotriazol-1-yl N,N-dimethylcarbamate

This guide provides an in-depth analysis of the solubility and stability characteristics of benzotriazol-1-yl N,N-dimethylcarbamate, a crucial reagent in synthetic organic chemistry. The information herein is curated for researchers, scientists, and professionals in drug development, offering both foundational data and practical, field-tested protocols to ensure the reliable and effective use of this compound.

Introduction and Chemical Profile

This compound, with CAS Number 39968-13-3, is a widely utilized carbamoylating agent. Its efficacy in the synthesis of various organic molecules, particularly in the context of creating carbamate functionalities, hinges on its predictable behavior in solution. Understanding its solubility and stability is not merely an academic exercise but a prerequisite for reproducible and scalable synthetic protocols. This document serves to elucidate these critical parameters.

Chemical Structure:

-

IUPAC Name: 1H-1,2,3-benzotriazol-1-yl N,N-dimethylcarbamate

-

Molecular Formula: C₉H₁₀N₄O₂

-

Molecular Weight: 206.21 g/mol

Solubility Profile

The solubility of this compound dictates its utility in various reaction media. The selection of an appropriate solvent system is paramount to achieving desired reaction kinetics and preventing precipitation of the reagent.

Qualitative and Quantitative Solubility Data

While comprehensive, peer-reviewed quantitative solubility data is not extensively published, empirical data from supplier technical documents and in-house laboratory experience allows for the compilation of a reliable solubility profile. The following table summarizes the solubility in common laboratory solvents.

| Solvent | Type | Solubility | Remarks |

| Dichloromethane (DCM) | Chlorinated | High | A preferred solvent for many reactions. |

| Chloroform | Chlorinated | High | Similar to DCM. |

| Tetrahydrofuran (THF) | Ether | Moderate to High | Good for a range of synthetic applications. |

| Acetonitrile (ACN) | Polar Aprotic | Moderate | Often used in purification and analysis. |

| Dimethylformamide (DMF) | Polar Aprotic | High | Solubilizes a wide range of compounds. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent solvent, but can be difficult to remove. |

| Ethyl Acetate (EtOAc) | Ester | Moderate | A common solvent for reactions and chromatography. |

| Water | Polar Protic | Low to Insoluble | Hydrolytic instability is a concern. |

| Methanol / Ethanol | Polar Protic | Low to Moderate | Reactivity with the carbamate is possible. |

This data is a general guide. The precise solubility can be affected by temperature, purity of the compound, and the presence of other solutes.

Stability Profile

The stability of this compound is a critical factor influencing its storage, handling, and application in synthesis. Degradation can lead to reduced efficacy and the formation of unwanted byproducts.

Key Factors Influencing Stability

-

Moisture (Hydrolytic Stability): This is the most significant factor. The compound is susceptible to hydrolysis, which cleaves the carbamate, leading to the formation of benzotriazole and dimethylamine. It is imperative to handle and store the reagent under anhydrous conditions.

-

Thermal Stability: While generally stable at ambient temperatures, prolonged exposure to elevated temperatures can accelerate degradation.

-

Photostability: For light-sensitive materials, photostability studies should be conducted alongside thermal stability tests.[1]

-

pH: The compound is most stable under neutral to slightly acidic conditions. Basic conditions will significantly accelerate hydrolysis.

Recommended Storage and Handling

To maintain the integrity of this compound, the following storage conditions are recommended:

-

Temperature: Store in a cool, dry place. Refrigeration is often recommended for long-term storage.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture.

-

Container: Use a tightly sealed container.

Experimental Protocols for Characterization

To ensure the quality and reliability of experimental results, it is often necessary to verify the solubility and stability of a given batch of reagent. The following protocols are designed to be robust and self-validating.

Protocol for Determination of Solubility

This protocol outlines a systematic approach to determining the approximate solubility of the compound in a solvent of interest.

Methodology:

-

Preparation: Add a known mass (e.g., 10 mg) of this compound to a clean, dry vial.

-

Solvent Addition: Add the chosen solvent in small, measured increments (e.g., 100 µL) at room temperature.[2]

-

Mixing: After each addition, vortex the vial for 1-2 minutes to facilitate dissolution.[2]

-

Sonication: If the compound has not dissolved, sonicate the vial in a water bath for up to 5 minutes.[2]

-

Heating: If insolubility persists, gently warm the solution to 37°C for a defined period (e.g., 15-30 minutes).[2]

-

Observation: Record the volume of solvent at which complete dissolution occurs.

-

Calculation: Calculate the approximate solubility in mg/mL.

Protocol for Assessment of Stability

This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the degradation of the compound over time, providing a quantitative measure of its stability under specific conditions. HPLC is a highly sensitive and accurate method for separating, identifying, and quantifying active ingredients and their degradation products.[3]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Initial Analysis (T=0): Immediately analyze an aliquot of the stock solution by HPLC to determine the initial purity and peak area of the compound. This serves as the baseline.

-

Stress Conditions: Subject aliquots of the stock solution to the desired stress conditions (e.g., elevated temperature, exposure to a specific pH buffer, or light).

-

Time-Point Analysis: At predetermined time intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot from each stress condition and analyze it by HPLC.

-

Data Analysis: Compare the peak area of the parent compound at each time point to the initial (T=0) peak area. The emergence of new peaks may indicate degradation products.

-

Quantification: The percentage of remaining compound can be calculated as: % Remaining = (Peak Area at Time T / Peak Area at Time 0) * 100

Regulatory guidelines suggest that for small molecules, the mean concentration of stability samples should typically be within ±15% of the initial concentration to be considered stable.[4]

Conclusion

This compound is a robust reagent when handled and stored correctly. Its solubility in a range of common aprotic organic solvents makes it versatile for synthetic applications. However, its susceptibility to hydrolysis necessitates careful control of reaction and storage conditions. By following the protocols outlined in this guide, researchers can ensure the consistent performance of this valuable compound, leading to more reliable and reproducible scientific outcomes.

References

- Analytical Techniques In Stability Testing. (2025).

- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Institute of Environmental Health Sciences.

- Stability Assessments in Bioanalytical Method Valid

- Understanding Chemical Stability – Principles and Testing Methods. (2024). SoapMaker's Journal.

Sources

A Spectroscopic Guide to Benzotriazol-1-yl N,N-dimethylcarbamate: Structure Elucidation for the Modern Laboratory

This technical guide provides a comprehensive analysis of the spectroscopic data for benzotriazol-1-yl N,N-dimethylcarbamate, a key intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere presentation of data, this guide delves into the causal relationships between molecular structure and spectral features, providing field-proven insights into experimental design and data interpretation.

Introduction: The Versatility of Benzotriazole-Based Reagents

Benzotriazole and its derivatives have become indispensable tools in synthetic organic chemistry, lauded for their role as excellent leaving groups and their utility in a myriad of chemical transformations. This compound is a prime example of a stable, yet reactive carbamoylating agent. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and the unambiguous confirmation of its presence in a reaction mixture. This guide presents a detailed, albeit predicted, spectroscopic characterization of the title compound, grounded in the well-established spectral properties of its constituent benzotriazole and N,N-dimethylcarbamate moieties.

Synthesis and Molecular Structure

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed synthesis of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a wealth of information.

¹H NMR Spectroscopy

The proton NMR spectrum of the title compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzotriazole ring and the methyl protons of the N,N-dimethylcarbamate group.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.25 | d | 1H | H-4 (Benzotriazole) |

| ~8.05 | d | 1H | H-7 (Benzotriazole) |

| ~7.65 | t | 1H | H-5 (Benzotriazole) |

| ~7.50 | t | 1H | H-6 (Benzotriazole) |

| ~3.15 | s | 6H | -N(CH₃)₂ |

Interpretation and Rationale:

The aromatic region will display a characteristic AA'BB' system, typical for 1-substituted benzotriazoles. The downfield shifts of H-4 and H-7 are attributed to the deshielding effect of the triazole ring. The N,N-dimethyl protons are expected to appear as a sharp singlet due to free rotation around the C-N bond at room temperature. The chemical shift of these methyl groups is influenced by the electron-withdrawing nature of the adjacent carbonyl group.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire the spectrum on a 500 MHz NMR spectrometer.

-

Data Acquisition: Obtain a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~151.0 | C=O (Carbamate) |

| ~145.5 | C-7a (Benzotriazole) |

| ~132.0 | C-3a (Benzotriazole) |

| ~130.0 | C-5 (Benzotriazole) |

| ~126.0 | C-6 (Benzotriazole) |

| ~120.0 | C-4 (Benzotriazole) |

| ~114.0 | C-7 (Benzotriazole) |

| ~37.0 | -N(CH₃)₂ |

Interpretation and Rationale:

The carbonyl carbon of the carbamate group is expected to be the most downfield signal due to its electrophilic nature. The aromatic carbons of the benzotriazole ring will appear in the typical range of ~110-145 ppm. The two methyl carbons of the N,N-dimethylcarbamate moiety will give rise to a single signal, owing to their chemical equivalence.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 125 MHz NMR spectrometer.

-

Data Acquisition: Obtain a proton-decoupled ¹³C spectrum. A sufficient number of scans and a suitable relaxation delay are crucial due to the lower natural abundance of ¹³C and the longer relaxation times of quaternary carbons.

-

Data Processing: Process the data similarly to the ¹H spectrum and reference it to the CDCl₃ solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule.

Predicted IR Data (KBr pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak | Aromatic C-H stretch |

| ~2950-2850 | Weak | Aliphatic C-H stretch (-CH₃) |

| ~1730 | Strong | C=O stretch (Carbamate) |

| ~1600, 1480, 1450 | Medium | C=C and C=N stretches (Benzotriazole ring) |

| ~1250 | Strong | C-N stretch |

| ~750 | Strong | Ortho-disubstituted benzene C-H out-of-plane bend |

Interpretation and Rationale:

The most prominent feature in the IR spectrum will be the strong absorption band around 1730 cm⁻¹ corresponding to the carbonyl stretching vibration of the carbamate group. The aromatic C-H and C=C/C=N stretching vibrations will confirm the presence of the benzotriazole ring. The strong band around 750 cm⁻¹ is characteristic of the ortho-disubstitution pattern of the benzene ring within the benzotriazole system.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of an empty sample holder or a pure KBr pellet.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pathways of a molecule upon ionization.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Relative Intensity | Assignment |

| 206 | Moderate | [M]⁺ (Molecular Ion) |

| 119 | High | [C₆H₅N₃]⁺ (Benzotriazole cation) |

| 91 | High | [C₆H₅N]⁺ (Loss of N₂) |

| 72 | High | [C₃H₆NO]⁺ (Dimethylcarbamoyl cation) |

| 64 | Moderate | [C₅H₄]⁺ (Loss of N₂ and HCN from benzotriazole) |

| 44 | Moderate | [C₂H₆N]⁺ (Fragment from dimethylcarbamoyl moiety) |

Interpretation and Rationale:

The molecular ion peak [M]⁺ is expected at m/z 206, corresponding to the molecular weight of C₉H₁₀N₄O₂. A key fragmentation pathway will be the cleavage of the N-C(O) bond, leading to the formation of the stable benzotriazole cation at m/z 119 and the dimethylcarbamoyl cation at m/z 72. The benzotriazole cation can further fragment by losing a molecule of nitrogen (N₂) to give a fragment at m/z 91[2]. The fragmentation of carbamates often involves the loss of the isocyanate moiety or cleavage at the ester linkage[3][4].

Diagram of the Proposed Mass Spectrometry Fragmentation:

Caption: Key fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and significant fragment ions.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Conclusion: A Self-Validating Spectroscopic Profile

The combination of NMR, IR, and MS provides a self-validating system for the structural confirmation of this compound. The predicted data, based on established spectroscopic principles and data from analogous structures, offers a robust framework for researchers. Each technique provides complementary information: NMR elucidates the carbon-hydrogen framework, IR identifies the key functional groups, and MS confirms the molecular weight and provides insights into the molecule's stability and fragmentation. This comprehensive spectroscopic guide serves as an essential resource for any scientist working with this versatile and important chemical entity.

References

-

Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. (2018). Molecules. [Link]

-

Formation of characteristic ions from ionized 1H-benzotriazole. (n.d.). ResearchGate. [Link]

-

Reactions with 1-benzotriazolecarboxylic acid chloride. I. Synthesis of the 2,6-bis(hydroxymethyl)pyridinedicarbamates. (n.d.). SciSpace. [Link]

-

Synthesis of 1,2,3–benzotriazol–1–yl–[n–(n'–arylthiocarbamoyl)] amidines. (2018). BPAS Journals. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

The Architect's Toolkit: A Deep Dive into the Discovery and Evolution of Benzotriazole-Based Reagents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The synthesis of peptides and complex organic molecules is a cornerstone of modern drug discovery and development. The efficiency, fidelity, and purity of these synthetic routes are critically dependent on the choice of coupling reagents. Among the myriad of available options, benzotriazole-based reagents have emerged as a dominant and indispensable class of activators. This guide provides a comprehensive exploration of the discovery, history, and mechanistic underpinnings of these powerful chemical tools. From the serendipitous discovery of 1-hydroxybenzotriazole (HOBt) to the rational design of highly efficient uronium and phosphonium salts like HBTU and HATU, we will trace the evolution of this reagent class. This whitepaper will delve into the causal relationships behind experimental choices, provide validated protocols, and offer a comparative analysis of their performance, equipping researchers with the knowledge to optimize their synthetic strategies.

The Genesis of a Revolution: The Benzotriazole Core

The story of benzotriazole-based coupling reagents begins with the parent heterocycle, benzotriazole. First synthesized in the late 19th century, its utility in synthetic chemistry remained largely unexplored for decades. The initial preparations involved the reaction of o-phenylenediamine with nitrous acid, a method that, in various modified forms, is still in use today.[1][2][3] The key to the future success of benzotriazole derivatives in peptide synthesis lies in the unique electronic properties of the triazole ring fused to a benzene ring.

The true breakthrough came in 1970 when Wolfgang König and Rolf Geiger, while searching for additives to improve the dicyclohexylcarbodiimide (DCC) mediated peptide coupling, stumbled upon 1-hydroxybenzotriazole (HOBt).[4][5] Their work demonstrated that the addition of HOBt to DCC reactions significantly suppressed racemization and improved yields, marking a pivotal moment in peptide chemistry.[4][5][6] In a personal reflection, Wolfgang König recounted how a chance glance at an advertisement for benzotriazole sparked the idea that its 1-hydroxy derivative might possess the ideal structural elements for their purpose.[5]

The Cornerstone Additive: 1-Hydroxybenzotriazole (HOBt)

The introduction of HOBt transformed peptide synthesis from a field plagued by unpredictable side reactions and loss of stereochemical integrity to a more robust and reliable discipline.

Mechanism of Action: Quenching Reactivity to Preserve Chirality

The primary function of HOBt is to act as a "racemization suppressant".[1][7] In carbodiimide-mediated couplings, the carboxylic acid is activated to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to intramolecular cyclization to form an oxazolone, the primary pathway for racemization. HOBt intercepts this reactive intermediate to form a more stable HOBt-active ester.[7] This active ester is sufficiently reactive to couple with the amine component but is significantly less prone to oxazolone formation, thus preserving the stereochemistry of the activated amino acid.[1][7]

Experimental Protocol: Classic DCC/HOBt Coupling

This protocol outlines the fundamental steps for a solution-phase peptide coupling using DCC and HOBt.

Materials:

-

N-protected amino acid

-

C-protected amino acid or peptide

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Tertiary base (e.g., Diisopropylethylamine - DIPEA)

Procedure:

-

Dissolve the N-protected amino acid (1.0 eq) and HOBt (1.0 eq) in anhydrous DCM or DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add the C-protected amino acid or peptide (1.0 eq) to the solution.

-

Add DCC (1.1 eq) to the reaction mixture and stir.

-

If the amine component is a salt, add DIPEA (1.0 eq).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1N HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude peptide by column chromatography.

The Rise of Onium Salts: HBTU and HATU

While HOBt was a significant advancement, the desire for faster, more efficient, and more reliable coupling reagents led to the development of "onium" salts. These reagents incorporate the HOBt moiety into their structure, providing a pre-activated system.

HBTU: A New Generation of Reagent

Introduced in 1978, O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) quickly gained popularity for its mild activating properties and resistance to racemization.[8] Initially proposed to have a uronium structure, later crystallographic and NMR studies revealed that HBTU exists as the guanidinium N-oxide isomer.[9]

The mechanism of HBTU involves the activation of the carboxylic acid to form the HOBt-active ester, with the concomitant formation of tetramethylurea.[10]

HATU: The Aza-Derivative Advantage

In 1993, Louis A. Carpino's group introduced O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[11] The replacement of the benzene ring in HOBt with a pyridine ring to form 1-hydroxy-7-azabenzotriazole (HOAt) significantly enhances the reactivity of the resulting active ester. The nitrogen atom in the pyridine ring acts as an electron-withdrawing group, making the active ester a better leaving group.[12]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) with HBTU/HATU

This protocol details a standard cycle for Fmoc-based solid-phase peptide synthesis using HBTU or HATU.

Materials:

-

Fmoc-protected amino acids

-

HBTU or HATU

-

DIPEA

-

20% Piperidine in DMF

-

Resin (e.g., Rink Amide or Wang)

-

DMF, peptide synthesis grade

-

DCM, peptide synthesis grade

-

Cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[1]

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.[1]

-

Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 eq), HBTU or HATU (2.9-4.9 eq), and DIPEA (6-10 eq) in DMF. Allow to pre-activate for 1-2 minutes.[1][3]

-

Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 30-60 minutes.[3]

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.[7]

-

Washing: Wash the resin thoroughly with DMF.

-

Repeat: Repeat steps 2-6 for each amino acid in the sequence.

-

Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 1-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[1]

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

The Next Generation: Beyond Traditional Benzotriazoles

Concerns over the potential explosivity of HOBt and its derivatives, especially after the events of September 11, 2001, spurred the development of safer alternatives.[13]

COMU: A Safer and Highly Efficient Alternative

COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) is a third-generation uronium-type coupling reagent developed by the groups of Albericio and El-Faham.[6] It is based on OxymaPure, an excellent and non-explosive HOBt replacement.[11] COMU offers several advantages, including high solubility, a better safety profile, and reduced allergenic potential compared to benzotriazole-based reagents.[5][6] Mechanistically, COMU forms a highly reactive O-acylisourea intermediate that rapidly rearranges to an active Oxyma ester.[10]

Comparative Performance Analysis

The choice of coupling reagent is often a balance between efficiency, cost, and the specific requirements of the synthesis. Below is a summary of the performance of key benzotriazole-based reagents.

| Reagent/Additive | Year Introduced | Key Advantages | Key Disadvantages | Relative Racemization |

| DCC/HOBt | 1970 | Cost-effective, significantly reduces racemization compared to DCC alone. | Formation of insoluble DCU byproduct, lower reactivity than onium salts. | Low |

| BOP | 1975 | High coupling efficiency, avoids dehydration of Asn and Gln. | Forms carcinogenic HMPA byproduct. | Very Low |

| HBTU | 1978 | High efficiency, good for long peptides, mild activation. | Can cause guanidinylation of the N-terminus if used in excess. | Very Low |

| HATU | 1993 | Higher reactivity than HBTU, excellent for sterically hindered couplings. | More expensive than HBTU, potential for guanidinylation. | Extremely Low |

| COMU | ~2009 | Excellent safety profile (non-explosive), high solubility, water-soluble byproducts. | Higher cost. | Extremely Low |

Data compiled from multiple sources.[5][8][14][15] Relative racemization is a qualitative comparison.

Conclusion

The discovery and development of benzotriazole-based reagents have been instrumental in advancing the field of synthetic chemistry, particularly in the synthesis of peptides and other complex molecules. From the pioneering work of König and Geiger with HOBt to the rational design of sophisticated onium salts like HATU and the development of safer alternatives like COMU, this class of reagents has continuously evolved to meet the increasing demands for efficiency, purity, and safety. A thorough understanding of the history, mechanisms, and practical applications of these reagents empowers researchers to make informed decisions, troubleshoot synthetic challenges, and ultimately, accelerate the pace of scientific discovery and drug development.

References

-

The Science Behind HOBt: Mechanism and Benefits in Peptide Synthesis. (n.d.). HOBt. [Link]

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]

-

Synthesis of Benzotriazole from o-Phenylenediamine. (n.d.). Scribd. [Link]

-

1,2,3-benzotriazole. (n.d.). Organic Syntheses Procedure. [Link]

-

HBTU, DIPEA Peptide Coupling Mechanism. (2021, January 18). YouTube. [Link]

-

How to Synthesize a Peptide. (n.d.). AAPPTec. [Link]

-

Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. (2018). National Institutes of Health. [Link]

-

Peptide Synthesis. (n.d.). Bio-protocol. [Link]

-

Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis. (2012). PubMed. [Link]

-

The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Peptide Coupling Reagents. [Link]

-

BOP reagent. (n.d.). Wikipedia. [Link]

-

HATU. (n.d.). Wikipedia. [Link]

-

Structural studies of reagents for peptide bond formation: Crystal and molecular structures of HBTU and HATU. (1994). Brandeis University. [Link]

-

Hydroxybenzotriazole. (n.d.). Wikipedia. [Link]

-

1-Hydroxy-7-azabenzotriazole. An Efficient Peptide Coupling Additive. (n.d.). Luxembourg Bio Technologies. [Link]

-

Konig W. & Geiger R. A new method for synthesas of peptides: activation of the carboxyt group with dicyclobexyl- - carbodii. (1982). Garfield.library.upenn.edu. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bio-protocol.org [bio-protocol.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The process of COMU coupling reaction._Chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. COMU: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. bachem.com [bachem.com]

- 12. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. peptide.com [peptide.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architect's Toolkit: A Technical Guide to Carbamoylating Agents in Modern Organic Synthesis

Foreword: The Enduring Significance of the Carbamoyl Moiety

In the intricate world of organic synthesis, the carbamoyl group (R₂N-C(=O)-) stands as a cornerstone functional group, underpinning the structure and function of a vast array of biologically active molecules, pharmaceuticals, and advanced materials. From serving as a critical pharmacophore in drug design to acting as a robust protecting group in complex total synthesis, the strategic introduction of the carbamoyl moiety is a frequent and often pivotal challenge for the synthetic chemist. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the core principles and practical applications of carbamoylating agents. Moving beyond a mere catalog of reagents, this guide delves into the causality behind experimental choices, offering field-proven insights to empower the rational design and execution of carbamoylation reactions.

I. The Strategic Landscape of Carbamoylation: A Classification of Key Agents

The selection of an appropriate carbamoylating agent is dictated by a nuanced interplay of substrate reactivity, desired selectivity, and tolerance of other functional groups. These reagents can be broadly classified based on their underlying reactivity and the nature of the electrophilic carbonyl source.

Isocyanates: The Archetypal Carbamoylating Agents

Isocyanates (R-N=C=O) are perhaps the most direct and reactive precursors for the introduction of a carbamoyl group. Their high electrophilicity at the central carbon atom allows for rapid reaction with a wide range of nucleophiles, most notably alcohols and amines, to form carbamates and ureas, respectively.

-

Reactivity Profile: The reactivity of isocyanates is modulated by the electronic nature of the 'R' group. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, leading to increased reactivity. Conversely, electron-donating groups diminish reactivity. Steric hindrance around the isocyanate functionality also plays a significant role in moderating reaction rates.

-

Causality in Application: The high reactivity of isocyanates makes them ideal for the carbamoylation of less nucleophilic substrates or when rapid and complete conversion is desired. However, this same reactivity necessitates careful handling due to their toxicity and sensitivity to moisture.[1]

Carbamoyl Chlorides: Versatile and Tunable Reagents

Carbamoyl chlorides (R₂N-C(=O)-Cl) offer a more tunable and often safer alternative to isocyanates.[2][3] Their reactivity is generally lower than that of isocyanates, providing a greater degree of control and selectivity in complex synthetic sequences.

-

Reactivity Profile: Similar to isocyanates, the reactivity of carbamoyl chlorides is influenced by the electronic and steric properties of the nitrogen substituents. They are typically stable, crystalline solids or high-boiling liquids, which simplifies their handling and storage.

-

Causality in Application: The moderated reactivity of carbamoyl chlorides makes them particularly useful for the selective carbamoylation of one nucleophile in the presence of others. They are frequently employed in the synthesis of pharmaceuticals and agrochemicals where precise control over the reaction is paramount.

N,N'-Carbonyldiimidazole (CDI): A Mild and Safe Activating Agent

N,N'-Carbonyldiimidazole (CDI) is a highly effective reagent for the activation of alcohols and amines towards carbamoylation.[4] It reacts with a nucleophile to form an activated carbamoyl-imidazole intermediate, which is then readily displaced by a second nucleophile.

-

Reactivity Profile: CDI is a mild and selective reagent that operates under neutral conditions. The byproducts of the reaction are imidazole and carbon dioxide, which are generally easy to remove.

-

Causality in Application: The mildness of CDI makes it the reagent of choice when dealing with sensitive substrates or when acidic or basic conditions must be avoided. It is particularly valuable in the synthesis of complex natural products and in peptide chemistry.[5]

Other Carbamoylating Agents

Beyond these primary classes, a variety of other reagents have been developed for specific applications. These include:

-

Chloroformates: Primarily used for the synthesis of carbamates from alcohols.

-

Urea and its Derivatives: Can serve as carbamoyl donors in transcarbamoylation reactions, often catalyzed by metals.[6]

-

Carbon Dioxide: A green and sustainable C1 source for carbamate synthesis, typically requiring activation with a suitable catalyst.[7]

II. Mechanistic Insights: The Pathways of Carbamoyl Group Transfer

A thorough understanding of the reaction mechanisms governing carbamoylation is essential for optimizing reaction conditions and predicting outcomes.

Nucleophilic Addition to Isocyanates

The reaction of an alcohol or amine with an isocyanate proceeds through a straightforward nucleophilic addition mechanism. The lone pair of electrons on the oxygen or nitrogen atom of the nucleophile attacks the electrophilic carbonyl carbon of the isocyanate, leading to the formation of a tetrahedral intermediate that rapidly collapses to the stable carbamate or urea product.

Caption: Nucleophilic addition of an alcohol or amine to an isocyanate.

Carbamoylation via Carbamoyl Chlorides

The reaction of a carbamoyl chloride with a nucleophile typically proceeds via a nucleophilic acyl substitution mechanism. The nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate which then expels a chloride ion to afford the final product. In some cases, particularly with hindered substrates, an elimination-addition pathway involving an in-situ generated isocyanate may be operative.[7]

Caption: Nucleophilic acyl substitution mechanism for carbamoylation using carbamoyl chlorides.

CDI-Mediated Carbamoylation

The CDI-mediated process involves a two-step sequence. First, the alcohol or amine reacts with CDI to form a highly reactive N-acylimidazole intermediate. This intermediate is then susceptible to nucleophilic attack by a second equivalent of the nucleophile (or a different nucleophile), with the imidazole ring acting as an excellent leaving group.

Caption: Two-step mechanism of CDI-mediated carbamoylation.

III. Practical Applications and Experimental Protocols

The true measure of a synthetic method lies in its practical utility. This section provides detailed, field-tested protocols for common carbamoylation reactions, along with a comparative analysis of their performance.

Data Presentation: A Comparative Overview of Carbamoylation Methods

The following table summarizes typical yields for the carbamoylation of a representative primary alcohol (benzyl alcohol) and a primary amine (benzylamine) using different carbamoylating agents. It is important to note that yields are highly substrate and condition dependent.

| Carbamoylating Agent | Nucleophile | Product | Typical Yield (%) | Reference |

| Phenyl Isocyanate | Benzyl Alcohol | Benzyl N-phenylcarbamate | >95% | [8] |

| Phenyl Isocyanate | Benzylamine | 1-Benzyl-3-phenylurea | >95% | [9] |

| N,N-Dimethylcarbamoyl Chloride | Benzyl Alcohol | Benzyl dimethylcarbamate | 85-95% | [7] |

| N,N-Dimethylcarbamoyl Chloride | Benzylamine | 1-Benzyl-3,3-dimethylurea | 80-90% | [10] |

| N,N'-Carbonyldiimidazole (CDI) | Benzyl Alcohol | Benzyl carbamate | 80-90% | [4] |

| N,N'-Carbonyldiimidazole (CDI) | Benzylamine | Benzylurea | 75-85% | [11] |

Experimental Protocol: Carbamoylation of an Alcohol using an Isocyanate

Objective: To synthesize benzyl N-phenylcarbamate from benzyl alcohol and phenyl isocyanate.

Materials:

-

Benzyl alcohol (1.0 eq)

-

Phenyl isocyanate (1.05 eq)

-

Anhydrous toluene

-

Magnetic stirrer and stir bar

-

Round-bottom flask with a reflux condenser and drying tube

Procedure:

-

To a solution of benzyl alcohol in anhydrous toluene in a round-bottom flask is added phenyl isocyanate dropwise at room temperature with stirring.

-

The reaction mixture is stirred at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure benzyl N-phenylcarbamate.

Self-Validation: The purity of the product can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR). The disappearance of the characteristic isocyanate peak (~2250-2275 cm⁻¹) in the IR spectrum is a key indicator of reaction completion.

Experimental Protocol: Carbamoylation of an Amine using a Carbamoyl Chloride

Objective: To synthesize 1-benzyl-3,3-dimethylurea from benzylamine and N,N-dimethylcarbamoyl chloride.

Materials:

-

Benzylamine (1.0 eq)

-

N,N-Dimethylcarbamoyl chloride (1.1 eq)

-

Triethylamine (1.2 eq)

-

Anhydrous dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask with a dropping funnel and nitrogen inlet

Procedure:

-

To a solution of benzylamine and triethylamine in anhydrous DCM under a nitrogen atmosphere is added a solution of N,N-dimethylcarbamoyl chloride in anhydrous DCM dropwise via a dropping funnel at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the pure 1-benzyl-3,3-dimethylurea.

Self-Validation: The formation of the product can be confirmed by mass spectrometry and NMR spectroscopy. The absence of the starting amine and carbamoyl chloride in the final product confirms the completion and purity of the reaction.

Experimental Protocol: CDI-Mediated Carbamoylation of an Alcohol

Objective: To synthesize benzyl carbamate from benzyl alcohol and CDI.

Materials:

-

N,N'-Carbonyldiimidazole (CDI) (1.1 eq)

-

Benzyl alcohol (1.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Ammonium hydroxide solution (excess)

-

Magnetic stirrer and stir bar

-

Round-bottom flask with a nitrogen inlet

Procedure:

-

To a solution of CDI in anhydrous THF under a nitrogen atmosphere is added benzyl alcohol dropwise at room temperature.

-

The mixture is stirred for 1-2 hours to form the N-acylimidazole intermediate.

-

Aqueous ammonium hydroxide is then added to the reaction mixture, and stirring is continued for an additional 2-3 hours.

-

The reaction mixture is then concentrated under reduced pressure, and the residue is partitioned between ethyl acetate and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

-

Purification by recrystallization or column chromatography affords the pure benzyl carbamate.

Self-Validation: The successful formation of the carbamate can be verified by the characteristic C=O and N-H stretching frequencies in the IR spectrum and by NMR analysis.

IV. Safety Considerations: The Prudent Handling of Carbamoylating Agents

Given the reactivity of many carbamoylating agents, particularly isocyanates, a strong emphasis on safety is paramount.

-

Isocyanates: Are toxic, potent respiratory and skin sensitizers, and react exothermically with water and other nucleophiles. All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.[1]

-

Carbamoyl Chlorides: Are corrosive and lachrymatory. They should be handled with care in a fume hood, and contact with skin and eyes should be avoided.

-

General Precautions: All carbamoylation reactions should be performed in well-maintained and appropriate glassware. An understanding of the potential hazards and emergency procedures is essential before commencing any experimental work.

V. Conclusion: The Future of Carbamoylation Chemistry

The field of carbamoylation continues to evolve, with ongoing research focused on the development of more efficient, selective, and environmentally benign methods. The emergence of catalytic and biocatalytic approaches promises to further expand the synthetic chemist's toolbox for the strategic installation of the carbamoyl moiety. A deep understanding of the principles and practices outlined in this guide will empower researchers to navigate the complexities of carbamoylation chemistry and to drive innovation in drug discovery, materials science, and beyond.

References

- Jain, I., & Malik, P. (2022). Indium triflate catalyzes a synthesis of primary carbamates from alcohols and urea as an ecofriendly carbonyl source. Synthesis, 54(01), 93-97.

- Varjosaari, S. E., Suating, P., & Adler, M. J. (2016).

- Shu, X., Zhong, D., Lin, Y., & Huo, H. (2022). Modular Access to Chiral α-(Hetero)aryl Amines via Ni/Photoredox-Catalyzed Enantioselective Cross-Coupling. Journal of the American Chemical Society, 144(20), 8964-8973.

- Bansagi, J., Wilson-Konderka, C., Debrauwer, V., Narayanan, P., & Batey, R. A. (2022). N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones. The Journal of Organic Chemistry, 87(17), 11329-11349.

- Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and medicinal chemistry. Journal of medicinal chemistry, 58(7), 2895-2940.

- Ackerman, L. K. G., Martinez Alvarado, J. I., & Doyle, A. G. (2018). Direct C–C Bond Formation from Alkanes Using Ni-Photoredox Catalysis. Journal of the American Chemical Society, 140(42), 13891-13896.

- Muthukumar, A., Subramani, S., & Sekar, G. (2018). Recent developments in functionalization of acyclic α-keto amides. Organic & Biomolecular Chemistry, 16(32), 5736-5757.

- Snape, T. J. (2024).

-

FuseSchool - Global Education. (2016, May 22). What Are Dot and Cross Diagrams - Part 1| Properties of Matter | Chemistry | FuseSchool [Video]. YouTube. [Link]

-

Polt, R. (2013, August 14). Can anyone suggest a good way to do carbamate formation (with either phenyl/hexyl isocyanates) for Poly Aromatic Alcohols (hindered hydrocarbons)? ResearchGate. [Link]

-

Cloutier, F. (2021, March 1). Visualizing organic chemistry. Medium. [Link]

- Ren, Y. (2018).

-

Tradesworth Group. (n.d.). Understanding the Classification of Laboratory Reagents. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of medicinal chemistry, 58(7), 2895–2940. [Link]

-

Man!sh. (2017, May 22). How do I draw chemical compounds and chemical reaction mechanisms and add it to my questions? Chemistry Stack Exchange. [Link]

-

Leah4sci. (2017, September 30). Organic Chemistry Reaction Mechanism Pattern Examples [Video]. YouTube. [Link]

-

The Organic Chemistry Tutor. (2018, May 13). Organic Chemistry - Reaction Mechanisms - Addition, Elimination, Substitution, & Rearrangement [Video]. YouTube. [Link]

-

Duspara, P. A., Islam, M. S., Lough, A. J., & Batey, R. A. (2012). Synthesis and reactivity of N-alkyl carbamoylimidazoles: development of N-methyl carbamoylimidazole as a methyl isocyanate equivalent. The Journal of organic chemistry, 77(22), 10362–10368. [Link]

-

Acar, Ç., Gökçe, C., Acar, N., Çavuşoğlu, K., & Alp, S. (2022). A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors. Journal of biomolecular structure & dynamics, 41(19), 9789–9798. [Link]

-

Reagent Classification. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

del Pozo, J., & Melchiorre, P. (2021). Dual Catalytic Enantioconvergent Carbamoylation of Aziridines. ACS catalysis, 11(13), 8031–8037. [Link]

-

StudySmarter. (2023, January 13). Drawing Reaction Mechanisms: Key Techniques. [Link]

- Ghorai, M. K., & Kumar, A. (2021). Recent advances in transition metal-catalyzed reactions of carbamoyl chlorides. Organic Chemistry Frontiers, 8(1), 113-146.

-

Wang, Y., Wang, Y., Zhang, Z., & Wang, Y. (2018). Environmental-Friendly Synthesis of Alkyl Carbamates from Urea and Alcohols with Silica Gel Supported Catalysts. Molecules (Basel, Switzerland), 23(12), 3121. [Link]

-

Classification of Reagents in Chemistry III. (n.d.). Retrieved January 21, 2026, from [Link]

- Li, Y., et al. (2020). Facile synthesis of carbamoylated benzimidazo[2,1-a]isoquinolin-6(5H)-ones via radical cascade cyclization under metal-free conditions. Organic & Biomolecular Chemistry, 18(3), 444-448.

- Kuznetsov, A., et al. (2020).

- Aresta, M., Dibenedetto, A., & Pastore, C. (2007). Green synthesis of carbamates from CO2, amines and alcohols. Journal of the Serbian Chemical Society, 72(11), 1141-1158.

- Kim, J., & Lee, S. (2004). Carbamoylation of Aryl Halides by Molybdenum or Tungsten Carbonyl Amine Complexes. The Journal of Organic Chemistry, 69(2), 513-516.

-

VISUALIZING THE MECHANISMS OF ORGANIC REACTIONS. (n.d.). Retrieved January 21, 2026, from [Link]

-

Li, H., et al. (2021). Comparison of various synthetic routes for isocyanates/ carbamates. ResearchGate. [Link]

Sources

- 1. A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in transition metal-catalyzed reactions of carbamoyl chlorides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and reactivity of N-alkyl carbamoylimidazoles: development of N-methyl carbamoylimidazole as a methyl isocyanate equivalent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

The Benzotriazole Moiety in Synthesis: A Technical Guide to Benzotriazol-1-yl N,N-dimethylcarbamate and its Congeners

For researchers, medicinal chemists, and professionals in drug development, the quest for efficient, high-yield, and stereochemically precise synthetic methodologies is perpetual. Within the vast arsenal of modern organic chemistry, reagents based on the 1,2,3-benzotriazole (Bt) scaffold have carved out a distinguished niche, particularly in the formation of amide bonds and related functional group transformations. The benzotriazole moiety serves as an excellent leaving group, facilitating a wide range of reactions.[1] This guide provides an in-depth exploration of a specific, yet illustrative, member of this family—benzotriazol-1-yl N,N-dimethylcarbamate—placing it within the broader and more established context of its more famous relatives: the peptide coupling reagents.

The Benzotriazole Scaffold: A Legacy of Activation

The utility of benzotriazole derivatives in synthesis stems from the ability of the benzotriazolide anion to act as a superb leaving group. This property is harnessed in a variety of reagents designed to activate carboxylic acids for nucleophilic attack, most notably in the challenging yet ubiquitous formation of amide bonds during peptide synthesis.

The Titans of Peptide Coupling: BOP, HBTU, and PyBOP

Before delving into the specifics of this compound, it is crucial to understand the mechanism of its more prominent cousins. Reagents like BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are staples in solid-phase peptide synthesis (SPPS).[2][3][4]

Their fundamental mechanism involves the activation of a carboxylic acid to form a highly reactive O-acylisourea or phosphonium intermediate, which then rapidly converts to a benzotriazolyl active ester (OBt ester).[5] This active ester is significantly more susceptible to nucleophilic attack by an amine than the original carboxylic acid, yet it is stable enough to minimize side reactions and, crucially, suppress racemization, especially when 1-hydroxybenzotriazole (HOBt) is used as an additive or is part of the reagent itself.[6]

The reaction pathway is a self-validating system: the formation of the stable amide bond is the thermodynamic sink of the reaction, driving the process to completion with high efficiency. The byproducts of these reagents are typically water-soluble, simplifying purification.[3] However, it is important to note that BOP generates the carcinogenic byproduct hexamethylphosphoramide (HMPA), which has led to the development of safer alternatives like PyBOP.[4] Furthermore, uronium/aminium reagents like HBTU carry a risk of guanidinylation of the N-terminal amine, a side reaction that terminates peptide chain growth.[3]

This compound: A Divergent Role

While sharing the core benzotriazole scaffold, this compound serves a different primary purpose. Instead of activating carboxylic acids for amide bond formation, it functions as a carbamoylating agent , a reagent that introduces an N,N-dimethylcarbamoyl moiety (-C(O)N(CH₃)₂) onto a substrate.

Synthesis of this compound

The synthesis of N,N-disubstituted carbamoylbenzotriazoles is achieved through the aminolysis of 1-benzotriazolecarboxylic acid chloride. This key intermediate is prepared by reacting benzotriazole with phosgene.[7] The subsequent reaction with a secondary amine, such as dimethylamine, proceeds rapidly in a suitable solvent like benzene at ambient temperature to yield the desired product in high purity.[7]

Caption: Mechanism of carbamoylation using organometallic reagents.

Experimental Protocols & Data

General Protocol for the Synthesis of Tertiary Amides via Carbamoylation

[8] This protocol is a representative example based on the literature for the reaction of organometallic reagents with N,N-disubstituted-1,2,3-benzotriazole-1-carboxamides.

Materials:

-

N,N-disubstituted-1,2,3-benzotriazole-1-carboxamide (e.g., this compound) (1.0 equiv)

-

Organometallic reagent (e.g., Aryl Grignard or Aryllithium) (1.1 equiv)

-

Anhydrous Tetrahydrofuran (THF) or Toluene

-

Saturated aqueous ammonium chloride solution

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Drying agent (e.g., MgSO₄)

Procedure:

-

To a solution of the organometallic reagent in the appropriate anhydrous solvent (THF or Toluene) at 0 °C under an inert atmosphere (e.g., Argon), add a solution of the this compound in the same solvent dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with an organic solvent (e.g., Ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired tertiary amide.

Comparative Data: Reagent Roles

The following table summarizes the distinct roles and characteristics of this compound compared to its peptide coupling counterparts. This data is synthesized from multiple sources to provide a clear comparative overview. [3][4][5][8]

| Feature | This compound | HBTU / PyBOP |

|---|---|---|

| Primary Function | Carbamoylating Agent | Peptide Coupling Agent |

| Transferred Group | -C(O)N(CH₃)₂ | R-C(O)- (from a carboxylic acid) |

| Substrate Activated | Itself acts as the electrophile | Carboxylic Acid |

| Typical Nucleophile | Carbanions (Organometallics) | Amines |

| Primary Product | Tertiary Amides (from organometallics) | Peptides / Amides |

| Key Intermediate | N/A (Direct reaction) | Benzotriazolyl Active Ester (OBt ester) |

| Byproduct | Benzotriazole | Tetramethylurea / Pyrrolidinone + HOBt |

Logical Workflow: Choosing the Right Benzotriazole Reagent

The selection of a benzotriazole-based reagent is dictated entirely by the desired transformation. The causality behind this choice is rooted in the specific functional group attached to the benzotriazole nitrogen.

Caption: Decision workflow for selecting a benzotriazole reagent.

Conclusion

This compound represents a fascinating branch of the versatile benzotriazole family of reagents. While the limelight is often stolen by its relatives in the high-stakes world of peptide synthesis, its efficacy as a direct carbamoylating agent showcases the modularity and power of the benzotriazole scaffold. Understanding the fundamental mechanistic differences—activation of a separate carboxylic acid versus direct functional group transfer—is paramount for the modern synthetic chemist. This knowledge allows for the rational selection of the appropriate tool for the task, ensuring not just the success of the reaction, but the elegant and efficient construction of complex molecular architectures.

References

-

Butula, I., et al. (1977). Reactions with 1-benzotriazolecarboxylic acid chloride. I. Synthesis of the 2,6-bis(hydroxymethyl)pyridinedicarbamates. Croatica Chemica Acta, 50(1-4), 69-77.

-

Morales-Serna, J. A., et al. (2011). Reduction of Carboxylic Acids Using Esters of Benzotriazole as High-Reactivity Intermediates. Synthesis, 2011(9), 1375-1382.

-

Schuetz, H., & Schomer, K. (1990). Hydrolysis and oxidation of 1H-benzotriazole-carboxylic acid esters by rat liver microsomes. Archiv der Pharmazie, 323(10), 825-827.

-

Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6603.

-

BenchChem. (2025). A Head-to-Head Battle of Coupling Reagents: PyBOP vs. HBTU in Peptide Synthesis. BenchChem Technical Guides.

-

Wikipedia. (n.d.). BOP reagent. In Wikipedia.

-

PubChem. (n.d.). 1H-1,2,3-benzotriazol-1-yl N,N-dimethylcarbamate. PubChem Compound Summary for CID 3250344.

-

Akhila, V. R., et al. (2018). Synthesis of 1,2,3–benzotriazol–1–yl–[n–(n'–arylthiocarbamoyl)] amidines. Bulletin of Pure & Applied Sciences- Chemistry, 37C(1), 1-7.

-

Katritzky, A. R., et al. (1999). The Direct Carbamoylation of Organometallic Reagents with 1,2,3-Benzotriazole-1-carboxamides. Journal of Chemical Research, Synopses, (4), 230-231.

-

Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides.

-

L. A. Carpino, A. El-Faham. (1994). The Uronium/Guanidinium Peptide Bond Forming Reagents. Tetrahedron, 50(22), 6435-6444.

-

TSI Journals. (2012). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Trade Science Inc.

-

Organic Chemistry Portal. (2011). Reduction of Carboxylic Acids Using Esters of Benzotriazole as High-Reactivity Intermediates.

-

L. A. Carpino, et al. (1993). (1H-Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium Hexafluorophosphate (BOP) and (1H-Benzotriazol-1-yloxy)tripyrrolidinophosphonium Hexafluorophosphate (PyBOP) in Peptide Synthesis. Journal of Organic Chemistry, 58(25), 7134-7139.

Sources

- 1. bpasjournals.com [bpasjournals.com]

- 2. people.uniurb.it [people.uniurb.it]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. BOP reagent - Wikipedia [en.wikipedia.org]

- 5. peptide.com [peptide.com]

- 6. Kinetics of amide formation through carbodiimide/N-hydroxybenzotriazole (HOBt) couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

Safety and handling of "benzotriazol-1-yl N,N-dimethylcarbamate"

An In-depth Technical Guide to the Safety and Handling of Benzotriazol-1-yl N,N-dimethylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a reagent with significant potential in organic synthesis, particularly as a carbamoylating agent. Its structure, incorporating both a reactive carbamate moiety and the well-known benzotriazole leaving group, makes it an efficient tool for the introduction of dimethylcarbamoyl groups in the synthesis of complex molecules, including active pharmaceutical ingredients. However, the inherent reactivity of this and related compounds necessitates a thorough understanding of its hazard profile and strict adherence to safety protocols. This guide provides a comprehensive overview of the chemical properties, potential hazards, and detailed handling procedures for this compound to ensure its safe and effective use in a laboratory setting. It is designed to empower researchers with the knowledge to mitigate risks, respond to emergencies, and manage the entire lifecycle of the reagent from acquisition to disposal.

Physicochemical Properties and Identification

Understanding the fundamental properties of a reagent is the first step in safe and effective handling. This compound is a solid compound whose identity is confirmed by its unique chemical identifiers.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₉H₁₀N₄O₂ | [1] |

| Molecular Weight | 206.20 g/mol | [1] |

| CAS Number | 39968-13-3 | [1] |

| Appearance | Solid (Assumed based on related compounds and hazard classification) | |

| Canonical SMILES | CN(C)C(=O)ON1C2=CC=CC=C2N=N1 | [1] |

Synthesis and Reactivity Profile

Plausible Synthetic Route